![molecular formula C17H21N3O7S2 B3977764 N,N-DIETHYL-4-METHOXY-3-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B3977764.png)
N,N-DIETHYL-4-METHOXY-3-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
Overview
Description
N,N-DIETHYL-4-METHOXY-3-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C18H23N3O8S2. This compound is characterized by its unique structure, which includes a nitrophenyl group, a sulfonamide group, and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N-DIETHYL-4-METHOXY-3-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE involves several steps. One common method involves the reaction of 4-nitrophenylsulfonyl chloride with N,N-diethyl-4-methoxy-3-aminobenzenesulfonamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N,N-DIETHYL-4-METHOXY-3-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-DIETHYL-4-METHOXY-3-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-METHOXY-3-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N,N-DIETHYL-4-METHOXY-3-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE include:
N,N-DIETHYL-4-METHOXY-3-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE: This compound has a methyl group instead of a nitro group, leading to different chemical properties and reactivity.
N,N-DIETHYL-2-METHOXY-N-METHYLETHAN-1-AMINIUM BIS (TRIFLUOROMETHYL)SULFONYL]AMIDE: This compound has a different structure but shares some functional groups, leading to similarities in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-4-methoxy-3-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7S2/c1-4-19(5-2)29(25,26)15-10-11-17(27-3)16(12-15)18-28(23,24)14-8-6-13(7-9-14)20(21)22/h6-12,18H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVDUJUSRYTRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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